![molecular formula C11H9ClN2O B1609632 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 859850-98-9](/img/structure/B1609632.png)
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (MPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MPPC is a pyrazole derivative that contains a carbonyl chloride functional group, which makes it a versatile intermediate for the synthesis of other compounds.
Scientific Research Applications
Heterocyclic Analogues Synthesis
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is used in the synthesis of heterocyclic analogues, specifically 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones. These compounds are synthesized using a reaction with 1-substituted 2-pyrazolin-5-ones and have potential applications in pharmaceutical and agrochemical industries due to their unique structural features (Datterl et al., 2010).
Flexible Synthesis of Pyrazoles
The compound is integral in the flexible synthesis of pyrazoles with functionalized side chains. This synthesis is vital for creating ligands, which can be used in various chemical processes, including catalysis and material science. The ligands formed have potential applications in binding and hydrogen bonding due to their unique positioning of ligating side chains (Grotjahn et al., 2002).
Catalytic Applications
In organic synthesis, this compound is used to catalyze the formation of complex pyrazole derivatives. These catalysts are used in synthesizing biologically active compounds and have potential applications in drug discovery and development (Zare et al., 2014).
Synthesis of Acyl Thiourea Derivatives
This compound plays a crucial role in synthesizing novel pyrazole acyl thiourea derivatives. These derivatives have shown promising results in preliminary antifungal activity tests, indicating potential applications in developing new antifungal agents (Wu et al., 2012).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives in corrosion inhibition. These compounds, synthesized using this compound, have shown effectiveness in protecting metal surfaces, particularly in acidic environments. This application is crucial in material science and industrial maintenance (Abdel Hameed et al., 2020).
Mechanism of Action
Mode of Action
Like other pyrazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unclear .
properties
IUPAC Name |
1-methyl-5-phenylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(7-9(13-14)11(12)15)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTILSLHNBUQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428767 | |
Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859850-98-9 | |
Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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